molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B1282412
CAS RN: 76272-99-6
M. Wt: 230.35 g/mol
InChI Key: UWEVJKJUENNRQT-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a structural motif found in various synthetic compounds that have potential applications in medicinal chemistry and drug discovery. The azabicyclo[3.3.1]nonane scaffold is a rigid dipeptide mimetic, which makes it a useful tool for structure-activity studies in peptide-based drug discovery .

Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been reported through various methods. One approach involves the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane from methyl N-Boc-pyroglutamate, which is then converted into the fused ring system . Another method describes a multicomponent cascade reaction starting from 3-formylchromones to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives suitable for combinatorial and parallel syntheses . Additionally, sequential 'condensation–iodolactonization' reactions have been used to synthesize functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been studied using various spectroscopic techniques. For instance, a series of benzimidazole and benzothiazole carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol were analyzed by IR, Raman, 1H, and 13C NMR spectroscopy, revealing a preferred flattened chair-chair conformation . The tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives has also been investigated, showing an equilibrium with corresponding aminocyclooctanones .

Chemical Reactions Analysis

Azabicyclo[3.3.1]nonane derivatives undergo various chemical reactions to yield a range of functionalized compounds. For example, catalytic hydrogenation of oxime derivatives over Raney nickel produced 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which were further converted into amides, Schiff bases, and isothiocyanates . The synthesis of 2,6,9-triazabicyclo[3.3.1]nonanes through a formal [4+4] reaction of unsaturated imines mediated by primary amines has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one is stabilized by intermolecular N—H⋯π interactions, and the molecule adopts a double chair conformation with equatorial orientations of the 2-methoxyphenyl substituents . The conformational preferences and the presence of intramolecular hydrogen bonding in benzimidazole carbamates have been observed through spectroscopic data .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products .
    • Method : A radical-based strategy was reported to construct an indole-fused azabicyclo [3.3.1]nonane structural framework. Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .
    • Results : The alternative approach enabled the desired ring closure, leading to the target indole-fused azabicyclo [3.3.1]nonane ring system .
  • Catalytic Oxidation

    • Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .
    • Method : It is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
    • Results : The results or outcomes of this application were not specified in the source .
  • Synthesis of 3-Substituted 3-Azabicyclo-[3.3.1]nonan-9-amines

    • Application : Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines .
    • Method : The 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines were converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, into Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde, and into isothiocyanates by treatment with thiophosgene in the presence of K 2 CO 3 .
    • Results : 3-Benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .
  • PowerPoint Presentation

    • Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .
    • Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .
    • Results : The results or outcomes of this application were not specified in the source .
  • Chemical Synthesis

    • Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .
    • Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .
    • Results : The results or outcomes of this application were not specified in the source .
  • Reductive Amination

    • Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .
    • Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .
    • Results : The reaction produces the corresponding oximes, hydrazones, and azine .
  • Educational Use in Presentations

    • Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .
    • Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .
    • Results : The results or outcomes of this application were not specified in the source .
  • Chemical Synthesis

    • Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .
    • Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .
    • Results : The results or outcomes of this application were not specified in the source .
  • Reductive Amination

    • Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .
    • Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .
    • Results : The reaction produces the corresponding oximes, hydrazones, and azine .

Future Directions

The future directions for the study and application of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine could involve further exploration of its affinity for various receptors , as well as its potential uses in the synthesis of other chemical compounds .

properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVJKJUENNRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524981
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS RN

76272-99-6
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9-Benzyl-9-azabicyclo-(3.3.1)-nonan-3-one oxime (4.0 g; 0.0164 mole), m.p. 134°, was dissolved in ethanol (100 ml) and hydrogenated at 50°-60° at 250 psi in the presence of Raney nickel. The mixture was filtered after 24 hours through kieselguhr and evaporated in vacuo. The resulting oil was dissolved in dilute hydrochloric acid (50 ml) extracted with ethyl acetate (3×150 ml), the aqueous layer was basified and re-extracted with ethyl acetate (3×150 ml). The combined organic extracts were dried (K2CO3), filtered and evaporated in vacuo to yield 3-amino-9-benzyl-9-azabicyclo-[3.3.1]-nonane (2.3 g; 61%), used without further purification.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZW Wu, SY Song, L Li, HL Lu, B Lieberman… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of tetrahydroindazole derivatives were synthesized and evaluated for their affinities for both sigma-1 and sigma-2 receptors. These compounds are hybrid structures of a …
Number of citations: 17 www.sciencedirect.com

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